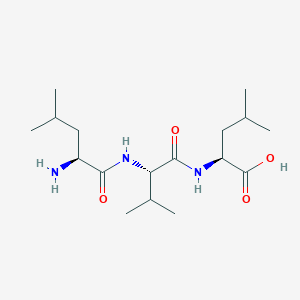
Leu-Val-Leu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Leu-Val-Leu can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The N-terminal of each amino acid is protected by a group such as Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions. The synthesis proceeds as follows:
Attachment of the first amino acid: The C-terminal leucine is attached to the resin.
Deprotection: The Fmoc group is removed using a base like piperidine.
Coupling: The next amino acid, valine, is coupled to the growing peptide chain using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the final leucine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The latter method can be more cost-effective and scalable for commercial purposes .
化学反応の分析
Types of Reactions
Leu-Val-Leu can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the leucine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) may be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of leucine and valine.
Reduction: Reduced forms of the peptide, though less common.
Substitution: Acylated peptides.
科学的研究の応用
Leu-Val-Leu has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including muscle recovery and metabolic regulation.
Industry: Utilized in the production of peptide-based drugs and supplements
作用機序
Leu-Val-Leu exerts its effects primarily through interactions with specific receptors and enzymes in the body. The peptide can bind to receptors involved in protein synthesis and metabolism, such as the mammalian target of rapamycin (mTOR) pathway. This interaction can lead to increased protein synthesis and muscle growth. Additionally, this compound can influence metabolic pathways by modulating enzyme activity .
類似化合物との比較
Similar Compounds
Leucine: An essential amino acid involved in protein synthesis.
Valine: Another essential amino acid that plays a role in muscle metabolism.
Isoleucine: Similar to leucine and valine, involved in protein synthesis and energy production.
Uniqueness
Leu-Val-Leu is unique due to its specific sequence and structure, which allows it to interact with biological targets in a distinct manner. Its combination of leucine and valine residues provides a unique set of properties that can be exploited for various applications .
特性
CAS番号 |
58337-01-2 |
|---|---|
分子式 |
C17H33N3O4 |
分子量 |
343.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H33N3O4/c1-9(2)7-12(18)15(21)20-14(11(5)6)16(22)19-13(17(23)24)8-10(3)4/h9-14H,7-8,18H2,1-6H3,(H,19,22)(H,20,21)(H,23,24)/t12-,13-,14-/m0/s1 |
InChIキー |
FPPCCQGECVKLDY-IHRRRGAJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
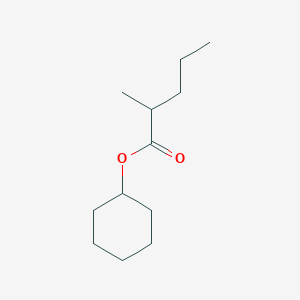
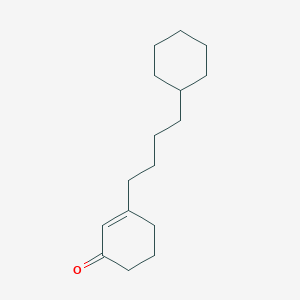

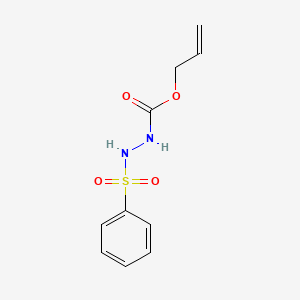
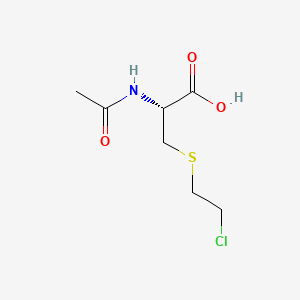
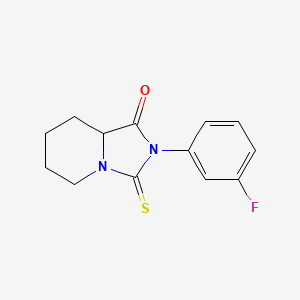

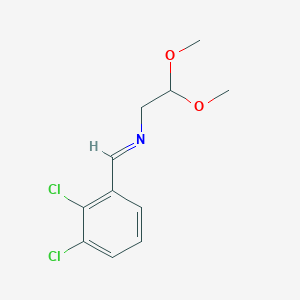
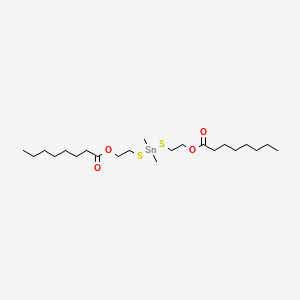

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
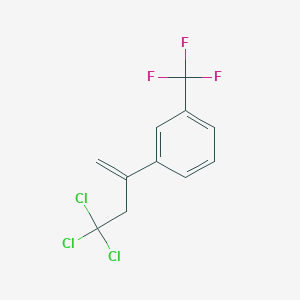
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
